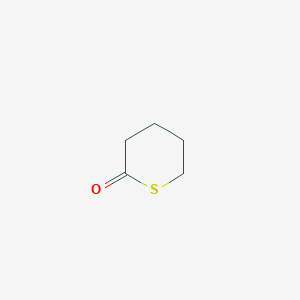

Tetrahydrothiopyran-2-one

Übersicht

Beschreibung

Tetrahydrothiopyran-2-one is a sulfur-containing heterocyclic compound that is part of a broader class of compounds known as tetrahydrothiophenes and tetrahydrothiopyrans. These compounds are significant in both synthetic and biological contexts, and they have been the focus of considerable research due to their synthetic utility and natural occurrence. They are considered privileged motifs in organic chemistry because of their versatility and presence in various natural products .

Synthesis Analysis

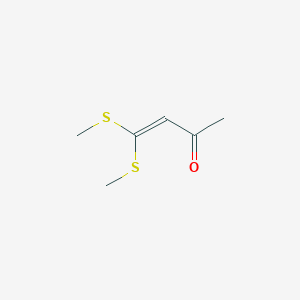

The synthesis of tetrahydrothiopyran-2-one and related compounds has been explored through various organocatalytic methods. Recent advances have utilized bidentate reagents containing sulfur moieties to facilitate double Michael reactions, which have significantly improved the synthesis of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans with multiple stereocenters . Additionally, the synthesis of tetrahydropyran derivatives, which are structurally related to tetrahydrothiopyran-2-one, has been achieved through one-pot reactions such as the Babier–Prins cyclization of allylbromide with carbonyl compounds promoted by functionalized room temperature ionic liquids (RTILs) under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of tetrahydrothiopyran-2-one derivatives has been studied through the synthesis of diastereoisomers and their crystallization. For instance, the synthesis of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol resulted in four diastereoisomers, with two non-centrosymmetric enantiomeric forms crystallizing in different space groups. The tetrahydropyran rings in these compounds adopt chair conformations, and the orientation of the S side chain varies between equatorial and axial depending on the isomer .

Chemical Reactions Analysis

Tetrahydrothiopyran-2-one and its derivatives participate in various chemical reactions, often as intermediates or catalysts. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media, showcasing the compound's role in facilitating environmentally friendly chemical processes . Moreover, the synthesis of tetrahydropyrano[2,3-c]pyrazoles, which are biologically active heterocycles, has been achieved through a secondary amine catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, demonstrating the compound's utility in constructing complex molecules with high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothiopyran-2-one derivatives are influenced by their molecular structure and the presence of sulfur in the heterocycle. The crystalline structures of these compounds have been characterized, revealing details such as intramolecular and intermolecular hydrogen bonding, which can affect their physical properties and reactivity . Additionally, the use of tetrahydrothiopyran-2-one derivatives in green synthesis methods, such as the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlights their compatibility with environmentally benign procedures and their potential for sustainable chemistry .

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Synthesis

Tetrahydrothiopyrans, including Tetrahydrothiopyran-2-one, are significant in organocatalysis for synthesizing enantiopure compounds containing multiple stereocenters. Their utility in organic chemistry is highlighted by the development of new bidentate reagents for double Michael reactions, advancing synthetic methods (Mondal, Nandi, & Pan, 2017).

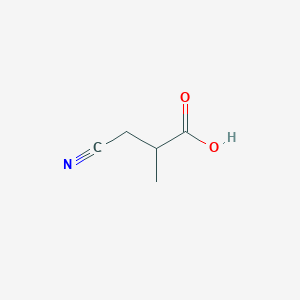

Synthesis of Carboxylic Acids

Tetrahydrothiopyran-2-one derivatives are used in the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, showcasing their versatility in organic synthesis (Scholz, 1981).

Conformational Studies

Studies on the conformation of Tetrahydrothiopyran-2-one derivatives contribute to understanding molecular structure and interactions. For example, research on tertiary alcohols derived from Tetrahydrothiopyran-2-one provided insights into molecular geometry and stability (Tran et al., 2005).

Synthetic Routes for Tetrahydrothiopyrans

Research has focused on developing efficient synthetic routes for Tetrahydrothiopyran-2-one and its derivatives. These compounds serve as building blocks in organic synthesis, offering pathways to complex molecular structures (Rosiak & Christoffers, 2006).

Studies on Molecular Reflection

The effect of reflection in derivatives of Tetrahydrothiopyran-2-one has been investigated, providing insights into the molecular behavior and structural dynamics of these compounds (Arbuzov et al., 1970).

Safety and Hazards

Tetrahydrothiopyran-4-one causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Zukünftige Richtungen

Tetrahydrothiopyran-2-one has potential applications in the development of molecular conductors . It has been used in the synthesis of bis-fused donors composed of (thio)pyran-4-ylidene-1,3-dithiole and tetraselenafulvalene . These donors gave highly conducting TCNQ (7,7,8,8-tetracyanoquinodimethane) complexes and I3− salts .

Wirkmechanismus

Target of Action

Some derivatives of tetrahydrothiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

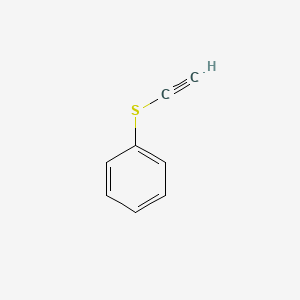

Mode of Action

It is known that the compound is involved in the synthesis of various derivatives through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides . This transformation process offers a broad substrate scope, good functional group tolerance, and excellent stereoselectivity .

Biochemical Pathways

Tetrahydrothiopyran-2-one is involved in several biochemical pathways. It is used in the synthesis of (Z)-tetrahydrothiophene derivatives using the nucleophilic thiyl radical intramolecular cycloaddition cascade process to construct C–S bonds under transition-metal-free conditions . This compound also plays a role in the synthesis of tetrahydrothiopyran (THTP) derivatives through a domino reaction from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide .

Result of Action

It is known that the compound plays a crucial role in the synthesis of various derivatives, which have shown promise in antitumor, antibacterial, antiparasitic, and antifungal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydrothiopyran-2-one. For instance, the synthesis of (Z)-tetrahydrothiophene derivatives using the nucleophilic thiyl radical intramolecular cycloaddition cascade process requires transition-metal-free conditions . Additionally, the domino reaction for the synthesis of THTP derivatives involves the use of sodium sulfide .

Eigenschaften

IUPAC Name |

thian-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFCKUISNHPWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449477 | |

| Record name | tetrahydrothiopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiopyran-2-one | |

CAS RN |

1003-42-5 | |

| Record name | tetrahydrothiopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydro-2H-thiopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

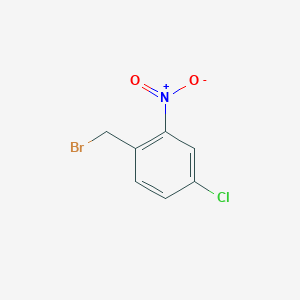

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)